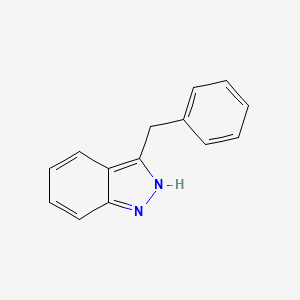

3-Benzyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13(12)15-16-14/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFVAQRSZSENGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C3C=CC=CC3=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389716 | |

| Record name | 3-Benzyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4498-74-2 | |

| Record name | 3-Benzyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyl-1H-indazole: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzyl-1H-indazole, a heterocyclic aromatic compound, belongs to the indazole class of molecules which are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound (CAS RN: 4498-74-2). Due to the limited availability of specific experimental data for this particular isomer, this guide also draws upon general knowledge of the indazole scaffold and provides comparative data for the more extensively studied isomer, 1-Benzyl-1H-indazol-3-ol. This document aims to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by summarizing the current state of knowledge and highlighting areas for future investigation.

Chemical Structure and Identification

This compound is characterized by an indazole core with a benzyl group substituted at the 3-position. The indazole ring is a bicyclic system composed of a fused benzene and pyrazole ring.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-(phenylmethyl)-1H-indazole |

| CAS Number | 4498-74-2[1] |

| Molecular Formula | C₁₄H₁₂N₂[2] |

| Molecular Weight | 208.26 g/mol [2] |

| InChI Key | XSFVAQRSZSENGO-UHFFFAOYSA-N[2] |

| SMILES | c1ccc(cc1)Cc1c2ccccc2[nH]n1 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in the literature. However, based on its structure and information from chemical suppliers, some general properties can be inferred. For comparative purposes, the well-documented properties of the isomer 1-Benzyl-1H-indazol-3-ol are also presented.

Table 2: Physicochemical Properties

| Property | This compound | 1-Benzyl-1H-indazol-3-ol |

| Appearance | White to Light gray to Light orange powder to crystal | Beige powder[3] |

| Melting Point | Not available | 164-166 °C[3] |

| Boiling Point | Not available | 432.3 °C at 760 mmHg[3] |

| Solubility | Moderately soluble in organic solvents[2] | Slightly soluble in Acetonitrile, DMSO, and Methanol[3] |

| pKa | Not available | 11.86 ± 0.20 (Predicted)[3] |

Synthesis and Experimental Protocols

A general workflow for the synthesis of 3-substituted indazoles is depicted below.

References

Spectroscopic and Analytical Profile of 3-Benzyl-1H-indazole: A Technical Overview

Introduction

Molecular Structure and Properties

-

Molecular Formula: C₁₄H₁₂N₂

-

Molecular Weight: 208.26 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3-Benzyl-1H-indazole. These predictions are derived from the known spectral characteristics of the indazole core and the benzyl substituent, with reference to similar molecules.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10.0 - 11.0 | br s | 1H | N-H (indazole) |

| ~7.7 - 7.8 | d | 1H | H-4 (indazole) |

| ~7.3 - 7.5 | m | 2H | H-5, H-7 (indazole) |

| ~7.1 - 7.3 | m | 5H | Phenyl ring (benzyl) |

| ~7.0 - 7.1 | t | 1H | H-6 (indazole) |

| ~4.2 - 4.3 | s | 2H | -CH₂- (benzyl) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~145.0 | C-3 (indazole) |

| ~141.0 | C-7a (indazole) |

| ~139.0 | Quaternary C (benzyl) |

| ~129.0 - 126.0 | Phenyl CHs (benzyl) |

| ~128.0 | C-5 (indazole) |

| ~122.0 | C-4 (indazole) |

| ~121.0 | C-6 (indazole) |

| ~120.0 | C-3a (indazole) |

| ~110.0 | C-7 (indazole) |

| ~35.0 | -CH₂- (benzyl) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2920 - 2850 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~1620 - 1600 | Medium | C=C aromatic ring stretch |

| ~1500 - 1450 | Strong | C=N, C=C aromatic ring stretch |

| ~750 - 730 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 208 | High | [M]⁺ (Molecular Ion) |

| 207 | Medium | [M-H]⁺ |

| 117 | Medium | [Indazole-CH₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following sections detail generalized procedures for the synthesis and spectroscopic analysis of 3-substituted indazoles.

Synthesis of 3-Substituted Indazoles

A common method for the synthesis of 3-substituted indazoles involves the reaction of arynes with N-tosylhydrazones.[1]

-

Generation of the Diazo Compound: The N-tosylhydrazone precursor is treated with a base (e.g., sodium hydride) in an appropriate solvent (e.g., anhydrous THF) to generate the corresponding diazo compound in situ.

-

Generation of the Aryne: The aryne intermediate is typically generated from a suitable precursor, such as 2-(trimethylsilyl)aryl triflate, upon treatment with a fluoride source (e.g., CsF).

-

Cycloaddition Reaction: The in situ generated diazo compound undergoes a [3+2] cycloaddition reaction with the aryne to form the 1H-indazole ring system.

-

Work-up and Purification: The reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy [2][3][4][5][6]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to obtain singlets for each unique carbon atom.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced.

Infrared (IR) Spectroscopy [7][8]

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. This powder is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS) [9][10][11][12]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or by direct insertion probe. For less volatile compounds, techniques like electrospray ionization (ESI) can be used.

-

Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a target compound like this compound.

Caption: General workflow for synthesis and spectroscopic characterization.

References

- 1. Indazole synthesis [organic-chemistry.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. microbenotes.com [microbenotes.com]

- 4. rsc.org [rsc.org]

- 5. ijirset.com [ijirset.com]

- 6. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mmrc.caltech.edu [mmrc.caltech.edu]

- 9. fiveable.me [fiveable.me]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Unraveling the Enigma: A Speculative Mechanistic Guide to 3-Benzyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2][3] 3-Benzyl-1H-indazole, a specific analogue within this class, presents a compelling case for investigation due to its structural features that suggest potential interactions with various biological targets.[1] While direct and extensive research on the precise mechanism of action for this compound is not robustly documented in publicly available literature, this whitepaper aims to provide a speculative yet scientifically grounded overview of its potential pharmacological activities. By extrapolating from the known mechanisms of related indazole-containing compounds, we will explore hypothetical signaling pathways, suggest detailed experimental protocols for their validation, and present quantitative data from analogous compounds to guide future research.

Introduction: The Prominence of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in drug discovery due to their versatile biological profile.[2] Derivatives of this scaffold have been reported to possess anti-inflammatory, anticancer, antimicrobial, and neurological activities.[3][4] The therapeutic potential of indazoles stems from their ability to act as enzyme inhibitors and receptor antagonists.[4] Notably, several FDA-approved drugs incorporate the indazole structure, underscoring its clinical relevance.[5] this compound, with its benzyl group at the 3-position, possesses a lipophilic character that may facilitate its interaction with hydrophobic pockets within protein targets.[1]

Speculative Mechanisms of Action

Based on the activities of structurally related indazole derivatives, we can speculate on several potential mechanisms of action for this compound. These hypotheses provide a framework for future experimental investigation.

Inhibition of Protein Kinases

A predominant mechanism of action for many indazole derivatives is the inhibition of protein kinases.[3] These enzymes play a crucial role in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.

Hypothesized Signaling Pathway:

Caption: Speculated inhibition of MAPK/ERK and PI3K/AKT signaling pathways.

Modulation of Apoptotic Pathways

Several indazole derivatives have been shown to induce apoptosis in cancer cells.[5] This is often achieved through the modulation of key proteins in the apoptotic cascade, such as the Bcl-2 family proteins and caspases.

Hypothesized Apoptotic Pathway Induction:

References

The 3-Benzyl-1H-Indazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-indazole core is a versatile and privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, the 3-benzyl-1H-indazole moiety has garnered significant attention for its potent and diverse biological activities. This technical guide provides a comprehensive overview of the this compound scaffold, including its synthesis, key biological targets, structure-activity relationships (SAR), and its emerging role in the development of targeted therapeutics, particularly in oncology.

Synthesis of the this compound Core

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of arynes with N-tosylhydrazones. This reaction proceeds via a dipolar cycloaddition of an in situ generated diazo compound with the aryne.[1] Another versatile approach is the palladium-catalyzed cross-coupling of 2-bromobenzaldehydes with benzophenone hydrazone, followed by cyclization.

A representative synthetic protocol for a derivative, N-benzyl-1H-indazole-3-carboxamide, is detailed below.

Experimental Protocol: Synthesis of N-benzyl-1H-indazole-3-carboxamide

Materials:

-

1H-Indazole-3-carboxylic acid

-

N,N-Dimethylformamide (DMF)

-

1-Hydroxybenzotriazole (HOBT)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl)

-

Triethylamine (TEA)

-

Benzylamine

-

Sodium bicarbonate (NaHCO3)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Methanol (MeOH)

-

Chloroform (CHCl3)

Procedure:

-

To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBT (1.2 equivalents), EDC.HCl (1.2 equivalents), and TEA (3 equivalents).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add benzylamine (1 equivalent) to the reaction mixture and continue stirring at room temperature for 4-6 hours.

-

Upon completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography using a step gradient of 0-5% methanol in chloroform to afford the pure N-benzyl-1H-indazole-3-carboxamide.[2]

Caption: Synthetic workflow for N-benzyl-1H-indazole-3-carboxamide.

Biological Activities and Key Molecular Targets

The this compound scaffold has been predominantly explored for its potent anticancer activity, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.

Kinase Inhibition

Derivatives of this compound have demonstrated significant inhibitory activity against several key kinases implicated in cancer, including Fibroblast Growth Factor Receptors (FGFRs), Pim kinases, and p21-activated kinase 1 (PAK1).

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Aberrant FGFR signaling is a known driver in various cancers. Several 3-substituted-1H-indazole derivatives have been identified as potent FGFR inhibitors. For instance, a series of 1H-indazole-based derivatives were designed and synthesized, with some compounds exhibiting excellent FGFR1 inhibitory activity in the low nanomolar range.[3][4][5]

Pim Kinase Inhibition:

The Pim family of serine/threonine kinases is another attractive target in oncology. 3-(Pyrazin-2-yl)-1H-indazoles have been developed as potent pan-Pim kinase inhibitors.[6] Structure-activity relationship (SAR) studies have been crucial in optimizing the potency of these compounds.

p21-activated kinase 1 (PAK1) Inhibition:

PAK1 is implicated in tumor progression, making it a valuable target for anticancer drug development. 1H-Indazole-3-carboxamide derivatives have been identified as potent and selective PAK1 inhibitors, with the representative compound 30l showing an IC50 of 9.8 nM.[7] These compounds have been shown to suppress tumor cell migration and invasion.[7]

Quantitative Data on Kinase Inhibition by 3-Substituted Indazole Derivatives:

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 1H-Indazole Derivatives | FGFR1 | 3.3 - 15.0 | [3] |

| 1H-Indazole-3-carboxamides | PAK1 | 9.8 | [7] |

| 3-(Pyrazin-2-yl)-1H-indazoles | Pim-1 | Potent (specific values not provided) | [6] |

| 3-Ethynyl-1H-indazoles | PI3Kα | 361 | [8] |

| 3-Aryl-indazoles | Trk | Potent (specific values not provided) | [9] |

Modulation of the p53/MDM2 Pathway

Recent studies have indicated that some 1H-indazole-3-amine derivatives can exert their anticancer effects by modulating the p53/MDM2 signaling pathway.[1][10] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is negatively regulated by MDM2. Inhibition of the p53-MDM2 interaction can lead to the stabilization and activation of p53, resulting in tumor cell apoptosis. Certain indazole derivatives have been shown to induce apoptosis and affect the cell cycle, potentially by inhibiting Bcl2 family members and interfering with the p53/MDM2 pathway.[1][10]

Caption: The p53/MDM2 signaling pathway and potential modulation by this compound derivatives.

Experimental Protocols for Biological Evaluation

In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

-

Recombinant human kinase (e.g., FGFR1, PAK1)

-

Kinase substrate (e.g., a specific peptide)

-

Adenosine triphosphate (ATP)

-

This compound test compounds

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white opaque plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare serial dilutions of the this compound derivatives in the kinase assay buffer.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., K562, A549)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (DMSO)

-

This compound test compounds

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives (dissolved in DMSO and diluted in culture medium) for a specified duration (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.[1]

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. Its derivatives have demonstrated potent activity against a range of important biological targets, particularly protein kinases implicated in cancer. The synthetic accessibility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

Structure-Based Drug Design: Utilizing co-crystal structures of this compound derivatives with their target proteins to guide the design of next-generation inhibitors with improved potency and selectivity.

-

Exploration of New Biological Targets: Expanding the therapeutic applications of this scaffold by screening against a wider range of biological targets beyond kinases.

-

Optimization of ADME Properties: Enhancing the drug-like properties of lead compounds to improve their bioavailability, metabolic stability, and overall in vivo efficacy.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The discovery of novel 3-aryl-indazole derivatives as peripherally restricted pan-Trk inhibitors for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Indazole Scaffold: A Privileged Core in Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole core, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents targeting a wide range of diseases, most notably cancer. This technical guide provides a comprehensive review of the therapeutic potential of key indazole-containing compounds, with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

I. Indazole-Based Kinase Inhibitors in Oncology

A significant number of indazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

A. Pazopanib: A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is an oral angiogenesis inhibitor that targets multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptors (PDGFR-α and -β), and the stem cell factor receptor (c-Kit).[1][2][3] By inhibiting these receptors, pazopanib effectively blocks tumor angiogenesis and proliferation.[1][3]

Quantitative Data: In Vitro Inhibitory Activity of Pazopanib

| Target | IC50 (nM) |

| VEGFR-1 | 10 |

| VEGFR-2 | 30 |

| VEGFR-3 | 47 |

| PDGFR-α | 84 |

| PDGFR-β | 100 |

| c-Kit | 74 |

Data compiled from multiple sources.

Signaling Pathway

Pazopanib's primary mechanism involves the inhibition of VEGFR signaling. Binding of VEGF to its receptor triggers dimerization and autophosphorylation of the intracellular kinase domains, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote endothelial cell proliferation, migration, and survival.[2] Pazopanib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, preventing its phosphorylation and subsequent signal transduction.[3]

Experimental Protocol: VEGFR-2 Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a compound against VEGFR-2.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Biotinylated poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

Test compound (e.g., Pazopanib)

-

384-well low-volume plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add a solution containing the VEGFR-2 enzyme and biotinylated substrate in assay buffer to each well.

-

Initiate the kinase reaction by adding ATP solution in assay buffer. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.

-

Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.[4]

B. Axitinib: A Potent and Selective VEGFR Inhibitor

Axitinib is another potent, second-generation inhibitor of VEGFRs 1, 2, and 3.[4] It is used in the treatment of advanced renal cell carcinoma.[5]

Quantitative Data: In Vitro Inhibitory Activity of Axitinib

| Target | IC50 (nM) |

| VEGFR-1 | 0.1 |

| VEGFR-2 | 0.2 |

| VEGFR-3 | 0.1-0.3 |

| PDGFR-β | 1.6 |

| c-Kit | 1.7 |

Data sourced from multiple studies.[6][7]

Signaling Pathway

Similar to pazopanib, axitinib targets the ATP-binding site of VEGFRs, thereby inhibiting their autophosphorylation and downstream signaling, which is crucial for angiogenesis.[5][6]

Experimental Protocol: Cellular Receptor Kinase Phosphorylation Assay

This protocol describes a method to measure the inhibition of growth factor-stimulated receptor phosphorylation in cells.[8]

Materials:

-

Porcine aorta endothelial (PAE) cells overexpressing the target receptor (e.g., VEGFR-2)

-

Cell culture medium and serum

-

Growth factor (e.g., VEGF)

-

Test compound (e.g., Axitinib)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibody for immunoprecipitation (e.g., anti-VEGFR-2)

-

Antibody for western blotting (e.g., anti-phosphotyrosine and anti-VEGFR-2)

-

Protein A/G agarose beads

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Plate PAE cells in multi-well plates and grow to near confluence.

-

Serum-starve the cells for a specified period (e.g., 24 hours).

-

Pre-treat the cells with various concentrations of the test compound or DMSO for a defined time (e.g., 2 hours).

-

Stimulate the cells with the corresponding growth factor (e.g., VEGF) for a short period (e.g., 10 minutes).

-

Lyse the cells and quantify the protein concentration.

-

Immunoprecipitate the target receptor from the cell lysates using a specific antibody and protein A/G agarose beads.

-

Wash the beads and elute the protein.

-

Separate the proteins by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect the phosphorylated receptor and then with an antibody against the total receptor as a loading control.

-

Quantify the band intensities to determine the extent of inhibition of receptor phosphorylation at different compound concentrations and calculate the IC50.[8]

C. Entrectinib: A CNS-Active Inhibitor of TRK, ROS1, and ALK

Entrectinib is a potent inhibitor of the tyrosine kinases TRKA/B/C, ROS1, and ALK, which are oncogenic drivers in various cancers.[9][10] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it effective against primary and metastatic brain tumors.[9]

Quantitative Data: In Vitro Inhibitory Activity of Entrectinib

| Target | IC50 (nM) |

| TrkA | 1 |

| TrkB | 3 |

| TrkC | 5 |

| ROS1 | 7 |

| ALK | 12 |

Data sourced from multiple preclinical studies.[9][11][12][13]

Signaling Pathway

Entrectinib targets fusion proteins involving TRK, ROS1, or ALK, which lead to constitutive activation of these kinases and downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, driving cell proliferation and survival.[10]

II. Indazole-Based PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA single-strand break repair. Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality.

A. Niraparib: A Potent PARP-1/2 Inhibitor

Niraparib is a highly selective and potent inhibitor of PARP-1 and PARP-2, approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[14]

Quantitative Data: In Vitro Inhibitory Activity of Niraparib

| Target | IC50 (nM) |

| PARP-1 | 3.8 |

| PARP-2 | 2.1 |

| Intracellular PARylation | ~4 |

Data compiled from preclinical studies.[14][15]

Mechanism of Action

Niraparib binds to the active site of PARP-1 and PARP-2, preventing the synthesis of poly(ADP-ribose) (PAR) chains and trapping PARP on DNA at sites of single-strand breaks.[16] This trapping of PARP-DNA complexes is cytotoxic, as it stalls replication forks, leading to double-strand breaks that cannot be repaired in cells with homologous recombination deficiency (e.g., BRCA1/2 mutations), ultimately resulting in cell death.[16]

Experimental Protocol: PARP Inhibition Assay (Cell-Based)

This protocol measures the inhibition of intracellular PARP activity.[14]

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Hydrogen peroxide (H2O2) or other DNA damaging agent

-

Test compound (e.g., Niraparib)

-

Lysis buffer

-

Anti-PAR antibody

-

Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorescent dye)

-

Western blotting or ELISA reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified time.

-

Induce DNA damage by treating the cells with H2O2 for a short period.

-

Lyse the cells and quantify the protein concentration.

-

Detect the levels of poly(ADP-ribosyl)ated proteins (PAR) in the cell lysates using either western blotting or an ELISA-based method with an anti-PAR antibody.

-

Quantify the PAR signal for each treatment condition.

-

Plot the percentage of PAR inhibition against the logarithm of the compound concentration to determine the IC50 value.[14][16]

III. Other Notable Indazole-Based Therapeutics

A. Lonidamine: A Metabolic Inhibitor

Lonidamine exerts its anticancer effects by targeting cellular metabolism.[17][18] It inhibits hexokinase, a key enzyme in glycolysis, and also affects mitochondrial respiration.[17][19]

Quantitative Data: In Vitro Inhibitory Activity of Lonidamine

| Target/Process | IC50 / Ki |

| Mitochondrial Pyruvate Carrier (MPC) | Ki ≈ 2.5 µM |

| Uncoupled Pyruvate Oxidation | IC50 ≈ 7 µM |

| Monocarboxylate Transporters (MCTs) | K0.5 ≈ 36-40 µM |

Data sourced from multiple studies.[18][20]

Mechanism of Action

Lonidamine disrupts cancer cell energy metabolism through multiple mechanisms, including the inhibition of glycolysis via hexokinase, impairment of mitochondrial function by inhibiting the mitochondrial pyruvate carrier and complex II of the electron transport chain, and blocking the efflux of lactic acid by inhibiting monocarboxylate transporters.[18][19][20] This leads to a decrease in ATP production, increased intracellular acidification, and ultimately, cell death.[21]

IV. Synthesis of Indazole Scaffolds

The synthesis of the indazole core and its derivatives is a critical aspect of drug discovery and development. Numerous synthetic routes have been developed, often tailored to achieve specific substitution patterns.

Experimental Protocol: General Synthesis of 3-Aminoindazoles

A common method for the synthesis of 3-aminoindazoles involves the cyclization of 2-halobenzonitriles with hydrazine.

Materials:

-

Substituted 2-halobenzonitrile

-

Hydrazine hydrate or a substituted hydrazine

-

A suitable solvent (e.g., ethanol, dioxane)

-

A base (e.g., potassium carbonate) or a catalyst as needed

-

Reaction vessel with a condenser

Procedure:

-

To a solution of the 2-halobenzonitrile in the chosen solvent, add hydrazine hydrate and the base.

-

Heat the reaction mixture at reflux for a specified period, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 3-aminoindazole derivative.[22][23][24]

V. Conclusion

The indazole scaffold has proven to be a remarkably versatile platform for the design of novel therapeutics. The compounds highlighted in this guide represent just a fraction of the extensive research into the therapeutic potential of indazole derivatives. Their success in targeting key pathways in cancer and other diseases underscores the importance of this privileged structure in medicinal chemistry. Future research will undoubtedly continue to unlock new applications and more potent and selective indazole-based drugs.

References

- 1. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]

- 2. PharmGKB summary: pazopanib pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Profile of entrectinib and its potential in the treatment of ROS1-positive NSCLC: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Re-programming tumour cell metabolism to treat cancer: no lone target for lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. aacrjournals.org [aacrjournals.org]

- 22. jstage.jst.go.jp [jstage.jst.go.jp]

- 23. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives [ideas.repec.org]

- 24. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

In Silico Modeling of 3-Benzyl-1H-indazole Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Benzyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown potential in targeting a range of proteins implicated in various diseases. A notable example is YC-1 (3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole), a potent stimulator of soluble guanylate cyclase (sGC) and an inhibitor of hypoxia-inducible factor-1 (HIF-1).[1][2][3] In silico modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, predicting their binding modes, and guiding the design of novel and more potent derivatives. This technical guide provides an in-depth overview of the computational approaches used to model the binding sites of this compound and its analogs, complete with detailed methodologies, quantitative data, and visual representations of key workflows and signaling pathways.

Data Presentation: Quantitative Insights into Inhibitor Potency

The following tables summarize the structure-activity relationship data for derivatives of YC-1, a key analog of this compound. This quantitative data is crucial for understanding how modifications to the core structure influence biological activity and for validating in silico models.

Table 1: Structure-Activity Relationship of YC-1 Analogs with Modifications on the 1-N-Substituent [2][3]

| Compound | R1 Substituent (Position on Benzyl Ring) | IC50 (µM) for sGC Stimulation |

| 26a | 2-Fluoro | 4.9 |

| 26b | 3-Fluoro | 10 |

| 26c | 4-Fluoro | 19 |

| 26d | 2,6-Difluoro | 15 |

| 26e | 2-Cyano | 8.7 |

| 26f | 4-Cyano | 26 |

| 26i | 5-Pyrimidinyl | 3.2 |

Table 2: Structure-Activity Relationship of YC-1 Analogs with Core Structure Modifications [2]

| Compound | Heterocyclic Core | IC50 (µM) for sGC Stimulation |

| 27b | Pyrazolopyridinyl pyrimidine | 1.7 |

| 27c | Pyrazolopyridine | 6.9 |

| 27d | Pyrazolopyridine | 9.8 |

| 27e | Pyrazolopyridine | 20.4 |

| 27f | (More nitrogen atoms in heterocycle) | 9.4 |

Experimental Protocols: Core In Silico Methodologies

A robust and reproducible methodology is fundamental to generating reliable in silico data. This section details the key computational protocols for modeling the binding of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[4][5]

Step-by-Step Docking Protocol (using AutoDock Vina as an example):

-

Protein Preparation:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules, ions, and any co-crystallized ligands.

-

Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges).

-

Save the prepared protein structure in a suitable format (e.g., PDBQT).[4]

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative.

-

Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field.

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in a compatible format (e.g., PDBQT).

-

-

Grid Generation:

-

Define a grid box that encompasses the active site of the target protein. The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.

-

-

Docking Simulation:

-

Execute the docking algorithm (e.g., AutoDock Vina) with the prepared protein, ligand, and grid parameters.

-

The software will generate multiple binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).[4]

-

-

Analysis of Results:

-

Visualize and analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

-

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the binding event.[6][7]

General MD Simulation Protocol:

-

System Preparation:

-

Start with the best-ranked docked pose of the this compound derivative in the active site of the target protein.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Further equilibrate the system under constant pressure and temperature (NPT ensemble) to ensure the correct density.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., 50-100 ns) to capture the relevant conformational changes and interactions.

-

Save the trajectory data at regular intervals for subsequent analysis.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to identify stable intermolecular interactions (e.g., hydrogen bonds) over time.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target.[6][8]

Ligand-Based Pharmacophore Model Generation:

-

Training Set Selection:

-

Select a set of structurally diverse and active this compound derivatives with known biological activities.

-

-

Conformational Analysis:

-

Generate a diverse set of low-energy conformers for each molecule in the training set.

-

-

Feature Identification:

-

Identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

-

Pharmacophore Hypothesis Generation:

-

Align the conformers of the active molecules and identify the common 3D arrangement of the identified features. This constitutes the pharmacophore hypothesis.

-

-

Validation:

-

Validate the generated pharmacophore model using a test set of active and inactive compounds to assess its ability to discriminate between them.

-

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving soluble guanylate cyclase (sGC) and the downstream effects of its activation, a pathway modulated by YC-1.[1][3]

Caption: Signaling pathway of sGC activation by NO and sensitization by YC-1.

Experimental Workflow

The diagram below outlines a typical in silico drug discovery workflow for identifying and optimizing this compound derivatives.

Caption: A typical workflow for in silico drug discovery and optimization.

Conclusion

In silico modeling is an indispensable tool in the development of novel therapeutics based on the this compound scaffold. Through techniques such as molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain profound insights into the molecular interactions driving biological activity. This understanding facilitates the rational design of more potent and selective inhibitors, ultimately accelerating the drug discovery process. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to apply these computational approaches to their own work on this important class of compounds.

References

- 1. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular docking, 3D-QASR and molecular dynamics simulations of benzimidazole Pin1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 3-Substituted 1H-Indazoles: A Technical Guide for Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Indazole, a privileged bicyclic heteroaromatic scaffold, is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The biological activity of indazole-based compounds is intrinsically linked to their three-dimensional structure, particularly the presentation of hydrogen bond donors and acceptors. A critical, yet frequently underestimated, aspect of indazole chemistry is the phenomenon of annular tautomerism. This dynamic equilibrium between structural isomers can profoundly influence the physicochemical properties, pharmacokinetics, and pharmacological activity of these molecules.[1][2] This technical guide offers a comprehensive examination of tautomerism in 3-substituted 1H-indazoles, focusing on the equilibrium between the 1H- and 2H-tautomeric forms, the factors governing this balance, and the experimental and computational methodologies for its characterization.

The Landscape of Indazole Tautomerism

Indazoles can theoretically exist in three prototropic tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. However, the 3H-tautomer is significantly less stable and rarely observed.[1] The most relevant and extensively studied equilibrium is that between the 1H- and 2H-tautomers.[1]

-

1H-Indazole: This tautomer features a benzenoid structure, which confers greater aromatic stability. Consequently, the 1H-form is generally the thermodynamically more stable and predominant tautomer in the gas phase, in solution, and in the solid state.[2][3][4]

-

2H-Indazole: This tautomer possesses a quinonoid character, which is associated with a loss of aromaticity and therefore higher energy compared to the 1H form.[3]

The energetic preference for the 1H-tautomer is significant. For the parent, unsubstituted indazole, the 1H form is more stable than the 2H form by approximately 2.3 to 3.6 kcal/mol (approximately 21.4 kJ/mol), depending on the computational or experimental method used.[4][5][6]

Factors Governing the Tautomeric Equilibrium

The precise position of the 1H/2H tautomeric equilibrium (quantified by the equilibrium constant, KT = [2H]/[1H]) is a delicate balance of intramolecular and intermolecular forces. For 3-substituted indazoles, the nature of the substituent at the C3 position and the surrounding solvent environment are the most critical determinants.

Substituent Effects at the C3-Position

The electronic properties of the substituent at the 3-position play a pivotal role in modulating the relative stability of the 1H- and 2H-tautomers.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO2), cyano (-CN), or halo (-Cl, -Br) groups tend to decrease the energy difference between the 1H and 2H forms.[7] These groups can preferentially stabilize the 2H-tautomer, thereby shifting the equilibrium and increasing the population of the 2H form. In some cases, with strong EWGs, the 2H-tautomer can even become the major species in solution.

-

Electron-Donating Groups (EDGs): Substituents like methyl (-CH3) or methoxy (-OCH3) groups generally favor the 1H-tautomer, further stabilizing the already preferred form.

This relationship is linked to the differential stabilization of charge distribution in the two forms. The 2H-tautomer has a greater dipole moment than the 1H-tautomer, and its stability is more sensitive to the electronic influence of substituents.[1]

Solvent Effects

The solvent environment is a powerful external factor that can significantly shift the tautomeric equilibrium. The key solvent properties are polarity and hydrogen-bonding capability.[1]

-

Polarity: Polar solvents tend to stabilize the more polar tautomer. Given that the 2H-indazole form has a significantly higher dipole moment than the 1H form, polar solvents can increase the population of the 2H-tautomer.[1]

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can differentially solvate the N-H and lone pairs of the two tautomers. Protic solvents can form hydrogen bonds with the nitrogen atoms, while aprotic, hydrogen-bond accepting solvents (like DMSO) can interact strongly with the N-H proton, influencing the equilibrium position. For instance, in some 3-substituted indazoles, the proportion of the 2H tautomer is noticeably higher in the highly polar, hydrogen-bond accepting solvent HMPT (hexamethylphosphoramide) compared to DMSO.

Quantitative Analysis of Tautomeric Equilibrium

Precise quantification of the tautomeric ratio is essential for building accurate structure-activity relationships (SAR). This is typically achieved by determining the equilibrium constant (KT) or the difference in Gibbs free energy (ΔG°) between the two forms.

The following tables summarize key quantitative data from computational and experimental studies on indazole tautomerism.

| Tautomer Comparison | Method/Level of Theory | Basis Set | Phase | ΔE (1H → 2H) (kcal/mol) | Reference |

| Indazole vs. 2H-Indazole | MP2 | 6-31G* | Gas | 3.6 | [4] |

| Indazole vs. 2H-Indazole | NMR/NQR Study | - | - | ~5.1 (21.4 kJ/mol) | [5] |

| 1-Methylindazole vs. 2-Methylindazole | - | - | - | 3.2 | [4] |

| 3-Substituent | Solvent | % 1H-Tautomer | % 2H-Tautomer | KT ([2H]/[1H]) |

| H | DMSO | >95 | <5 | <0.05 |

| H | HMPT | >95 | <5 | <0.05 |

| Br | DMSO | 90 | 10 | 0.11 |

| Br | HMPT | 70 | 30 | 0.43 |

| Cl | DMSO | 85 | 15 | 0.18 |

| Cl | HMPT | 65 | 35 | 0.54 |

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.[8]

Detailed Protocol for NMR-Based Quantification of Tautomeric Equilibrium

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the 3-substituted indazole sample.

-

Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) in a standard 5 mm NMR tube. Ensure the solvent choice is appropriate for the desired study conditions (e.g., polarity, hydrogen-bonding capacity).

-

If necessary, use an internal standard for absolute quantification, although for tautomeric ratios, relative quantification is sufficient.

2. NMR Data Acquisition:

-

1H NMR: Acquire a standard one-dimensional 1H NMR spectrum.

-

Key Parameters: Use a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons of interest, to ensure full relaxation and accurate integration. A 30° or 45° pulse angle is recommended over a 90° pulse to reduce experiment time while maintaining quantitative accuracy.

-

Signals to Analyze: Identify well-resolved signals unique to each tautomer. Protons on the carbon adjacent to the N-H or N-R group (e.g., H4, H7) and the substituent protons are often sensitive to the tautomeric state. The N-H proton signal itself is often broad due to exchange and may not be suitable for accurate integration at room temperature.

-

-

13C NMR: Acquire a proton-decoupled 13C NMR spectrum.

-

Key Parameters: To ensure quantitative data, use inverse-gated decoupling and a long relaxation delay.

-

Signals to Analyze: The chemical shifts of the pyrazole ring carbons (C3, C3a, C7a) are particularly sensitive to the position of the proton and can be used to distinguish and quantify the tautomers.

-

-

15N NMR: If isotopically enriched samples are available or if high-sensitivity equipment (e.g., with a cryoprobe) is used, 15N NMR is an exceptionally powerful tool.[9][10] The nitrogen chemical shifts differ significantly (often by >20 ppm) between the 1H and 2H forms, providing unambiguous identification.[10]

-

Low-Temperature NMR: If proton exchange between tautomers is fast at room temperature (leading to broadened or averaged signals), performing the NMR experiment at a lower temperature is crucial.[11] Cooling the sample can slow the exchange rate to the point where distinct signals for each tautomer can be resolved and integrated (the slow-exchange regime).[11]

3. Data Analysis and KT Calculation:

-

Carefully phase and baseline-correct the acquired spectra.

-

Integrate the area of the well-resolved, non-overlapping signals corresponding to the 1H-tautomer (A1H) and the 2H-tautomer (A2H). To improve accuracy, use signals from protons or carbons that are structurally equivalent in both tautomers (e.g., integrate a specific proton signal for each tautomer and divide by the number of protons it represents).

-

Calculate the mole fraction of each tautomer. For example, using proton signals: Mole % 1H = [A1H / (A1H + A2H)] * 100.

-

Calculate the tautomeric equilibrium constant: KT = [2H] / [1H] = A2H / A1H .

Visualizing Key Relationships and Implications

The interplay between substituents, solvent, and tautomeric preference, and its ultimate impact on drug design, can be visualized through logical diagrams.

References

- 1. benchchem.com [benchchem.com]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. NMR at Low and Ultra-Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Benzyl-1H-indazole from ortho-toluidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyl-1H-indazole is a key structural motif found in numerous compounds of medicinal interest. Its synthesis is a multi-step process that requires careful execution of several organic reactions. This document provides a detailed protocol for the synthesis of this compound, starting from the readily available precursor, ortho-toluidine. The described synthetic route involves the formation of the indazole core, followed by regioselective functionalization at the C-3 position.

The overall synthetic strategy is a three-step process:

-

Synthesis of 1H-indazole: Formation of the indazole ring system from ortho-toluidine via diazotization and intramolecular cyclization.

-

Iodination of 1H-indazole: Regioselective iodination at the C-3 position to create a reactive handle for cross-coupling.

-

Palladium-Catalyzed Cross-Coupling: Introduction of the benzyl group at the C-3 position via a Negishi cross-coupling reaction.

Experimental Protocols

This procedure is adapted from the well-established method of intramolecular azo coupling.[1][2][3] It involves the acetylation of ortho-toluidine, followed by nitrosation and cyclization.

Materials:

-

ortho-toluidine

-

Glacial acetic acid

-

Acetic anhydride

-

Sodium nitrite

-

Nitric acid (d=1.47)

-

Benzene

-

Methanol

-

2N Hydrochloric acid

-

Ammonia solution

-

Calcium chloride

-

Ice

Procedure:

-

Acetylation: In a two-necked flask equipped with a thermometer and a gas inlet tube, slowly add 90 g (0.84 mol) of ortho-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride. The reaction is exothermic.

-

Nitrosation: Cool the mixture in an ice bath. Prepare nitrous gases by the dropwise addition of approximately 250 mL of nitric acid to 180 g of sodium nitrite in a separate flask. Pass the generated nitrous gases through the cooled reaction mixture. Maintain the reaction temperature between 1°C and 4°C. The nitrosation is complete after about 6 hours, indicated by a persistent black-green color.

-

Work-up and Extraction: Pour the solution of N-nitroso-o-acetotoluidide onto a mixture of 400 g of ice and 200 mL of ice water. Allow it to stand in an ice bath for 2 hours. Separate the oily layer and extract it with a total of 500 mL of benzene.

-

Washing and Drying: Wash the combined benzene extracts with three 100-mL portions of ice water. Add 30 mL of methanol to remove any remaining acetic anhydride and let it stand in an ice bath for 1 hour. Wash again with three 100-mL portions of ice water. Dry the cold benzene solution over calcium chloride overnight in a refrigerator.

-

Cyclization: Decant the brown solution and warm it to 35°C for 1 hour, then at 40-45°C for 7 hours.

-

Isolation of 1H-indazole: After cooling, extract the benzene solution with 200 mL of 2N hydrochloric acid, followed by three 50-mL portions of 5N hydrochloric acid. Combine the acidic extracts and treat with excess ammonia to precipitate the 1H-indazole.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be purified by vacuum distillation.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | ortho-toluidine (90 g, 0.84 mol) | [1] |

| Product | 1H-indazole | [1] |

| Yield (Crude) | 36-47% | [1] |

| Melting Point (Crude) | 144-147°C | [1] |

| Yield (Pure) | 33-43 g | [1] |

| Melting Point (Pure) | 148°C | [1] |

| Boiling Point (Pure) | 167-176°C / 40-50 mm | [1] |

This step involves the regioselective iodination of the 1H-indazole at the C-3 position.

Materials:

-

1H-indazole

-

Potassium hydroxide (KOH)

-

Iodine (I₂)

-

N,N-Dimethylformamide (DMF)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Potassium carbonate (K₂CO₃) solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1H-indazole (10 mmol, 1.0 equiv) in DMF.

-

Base Addition: Add KOH (20 mmol, 2.0 equiv) to the solution and stir.

-

Iodination: Prepare a solution of I₂ (15 mmol, 1.5 equiv) in DMF and add it dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 3 hours. The reaction progress can be monitored by TLC.

-

Work-up: Pour the reaction mixture into an aqueous solution of Na₂S₂O₃ and K₂CO₃. A white solid will precipitate.

-

Purification: Filter the solid, wash with water, and dry to obtain 3-iodo-1H-indazole.

Quantitative Data for Step 2

| Parameter | Value | Reference |

| Starting Material | 1H-indazole (10 mmol) | |

| Product | 3-iodo-1H-indazole | |

| Yield | ~71% | |

| Appearance | White solid |

This final step utilizes a palladium-catalyzed Negishi cross-coupling reaction to introduce the benzyl group. This method is chosen for its high functional group tolerance and generally good yields.[4][5]

Materials:

-

3-iodo-1H-indazole

-

Benzyl chloride

-

Zinc dust

-

Tetrahydrofuran (THF), anhydrous

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Benzylzinc Chloride:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), activate zinc dust (1.2 equiv).

-

Add anhydrous THF to the activated zinc.

-

Slowly add a solution of benzyl chloride (1.1 equiv) in anhydrous THF.

-

Stir the mixture at room temperature until the benzyl chloride is consumed (monitor by TLC or GC) to form the benzylzinc chloride reagent.

-

-

Negishi Coupling Reaction:

-

In a separate flask under an inert atmosphere, dissolve 3-iodo-1H-indazole (1.0 equiv) in anhydrous THF.

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

To this mixture, add the freshly prepared benzylzinc chloride solution via cannula.

-

Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60°C) until the starting material is consumed (monitor by TLC or LC-MS).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data for Step 3 (Representative)

| Parameter | Value |

| Starting Material | 3-iodo-1H-indazole |

| Coupling Partner | Benzylzinc chloride |

| Catalyst | Pd(PPh₃)₄ |

| Product | This compound |

| Expected Yield | 60-85% (Varies with specific conditions) |

| Purification | Column Chromatography |

Visualizations

Caption: Synthetic workflow for this compound from ortho-toluidine.

Caption: Catalytic cycle for the Negishi cross-coupling of 3-iodo-1H-indazole.

References

- 1. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Negishi Coupling [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Protocol for the N-alkylation of 3-Benzyl-1H-indazole

Application Note

The N-alkylation of indazoles is a fundamental transformation in medicinal chemistry, as the position of the alkyl group can significantly influence the biological activity of the resulting compound. The indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, leading to potential formation of two regioisomers upon alkylation.[1][2][3][4][5][6] The regiochemical outcome of this reaction is highly sensitive to the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring.[3][5][7][8]

For 3-substituted indazoles, such as 3-benzyl-1H-indazole, steric hindrance at the C3 position can play a significant role in directing the alkylation.[7] Generally, the use of a strong, non-coordinating base in an aprotic solvent favors the formation of the thermodynamically more stable N1-alkylated product.[1][3][5][6][8] Conversely, different conditions can be employed to favor the kinetically controlled N2-alkylation.[7][9][10]

This document provides a detailed protocol for the selective N1-alkylation of this compound using sodium hydride in tetrahydrofuran. Additionally, alternative conditions that may lead to the formation of the N2-isomer or a mixture of products are discussed.

Factors Influencing Regioselectivity

The selective alkylation of the indazole nitrogen is a balance between thermodynamic and kinetic control, influenced by several factors:

-

Base and Solvent System: The combination of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is known to strongly favor N1-alkylation.[1][2][3][6][7] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[2][11][12]

-

Steric Effects: Bulky substituents at the C3 position, such as the benzyl group, sterically hinder the N2 position, thus favoring alkylation at the N1 position.[1][7]

-

Electronic Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms and affect the regioselectivity. For instance, electron-withdrawing groups at the C7 position can favor N2-alkylation.[1][2][3][7]

-

Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H-indazole tautomer.[3][5][6] Conditions that allow for equilibration will favor the formation of the thermodynamically more stable N1-alkylated product.

Experimental Protocols

Protocol 1: Selective N1-Alkylation of this compound

This protocol is optimized for the regioselective synthesis of the N1-alkylated product.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Alkylating agent (e.g., alkyl bromide, alkyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).

-

Add anhydrous THF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add the alkylating agent (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure N1-alkylated this compound.[8]

Data Presentation

| Entry | Alkylating Agent | Base | Solvent | Product(s) | Selectivity (N1:N2) |

| 1 | R-Br / R-I | NaH | THF | N1-alkyl-3-benzyl-1H-indazole | High (>95:5) |

| 2 | R-Br / R-I | K₂CO₃ | DMF | Mixture of N1 and N2 isomers | Variable |

| 3 | Diazo compound | TfOH | DCE | N2-alkyl-3-benzyl-1H-indazole | High N2 selectivity |

Mandatory Visualizations

Caption: Experimental workflow for the N1-alkylation of this compound.

Caption: Factors influencing the regioselectivity of indazole N-alkylation.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. wuxibiology.com [wuxibiology.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-Benzyl-1H-indazole in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, including those with anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the indazole core is a key strategy in medicinal chemistry for the generation of novel molecular entities with tailored pharmacological profiles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, represent powerful and versatile tools for the construction of carbon-carbon and carbon-nitrogen bonds.

This document provides detailed application notes and protocols for the use of 3-benzyl-1H-indazole in various palladium-catalyzed cross-coupling reactions. While direct C-H functionalization of the benzyl group is less common, the indazole ring itself offers several positions for modification, primarily the N1, C5, and C7 positions, with the 3-benzyl group acting as a static substituent. These protocols are based on established methodologies for the functionalization of substituted indazoles and are intended to serve as a guide for the synthesis of novel this compound derivatives.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

Successful palladium-catalyzed cross-coupling reactions with this compound derivatives require careful control of several parameters:

-

Catalyst System: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the catalytic cycle. Bulky, electron-rich phosphine ligands are often employed.

-

Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation or reductive elimination steps. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).

-

Solvent: The solvent must be compatible with the reactants and catalyst system and is often a polar aprotic solvent such as dioxane, toluene, or DMF.

-

Inert Atmosphere: Many palladium catalysts and intermediates are sensitive to oxygen. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon.

Application 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of N-aryl-3-benzyl-1H-indazoles. These products are of significant interest in drug discovery.

General Reaction Scheme:

Experimental Protocol: N-Arylation of this compound

Materials:

-

This compound

-

Aryl halide (bromide or chloride)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (N₂ or Ar)

Procedure:

-

To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the base (2.0 equiv.), the palladium precatalyst (1-5 mol%), and the ligand (1.2-6 mol%).

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative N-Arylation Reactions

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 85 |

| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 120 | 78 |

| 3 | 2-Bromoanisole | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 110 | 81 |

Application 2: C-C Bond Formation via Suzuki-Miyaura Coupling